3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a trichloromethyl group and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide typically involves the reaction of 3-methylbenzoyl chloride with 2,2,2-trichloro-1-[(2-methylphenyl)amino]ethanol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-{2,2,2-trichloro-1-(2-nitrophenoxy)ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl}benzamide
Uniqueness
3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17Cl3N2O |
---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O/c1-11-6-5-8-13(10-11)15(23)22-16(17(18,19)20)21-14-9-4-3-7-12(14)2/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
IYZVPLMGRYTPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C |
Origin of Product |
United States |
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